molecular formula C7H7N3 B101776 2-Methylbenzotriazole CAS No. 16584-00-2

2-Methylbenzotriazole

Cat. No. B101776
CAS RN: 16584-00-2
M. Wt: 133.15 g/mol
InChI Key: PWORFEDVDWBHSJ-UHFFFAOYSA-N
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Description

2-Methylbenzotriazole is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives, which are structurally related to benzotriazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, including their derivatives, have been studied for various applications, such as in the synthesis of antitumor agents, fluorescent materials, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives is a topic of interest in several papers. A metal-free process for synthesizing 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen has been developed, providing a sustainable approach to these compounds . Another paper describes the synthesis of 2-aminobenzothiazoles through cascade reactions of isothiocyanatobenzenes with amines, using iodine as a catalyst and oxygen as an oxidant . Additionally, a method for synthesizing 2-methylenebenzothiazoles from benzothiazole salts and 4-hydroxycoumarins under mechanochemical conditions without catalysts or solvents has been reported . These methods highlight the diverse synthetic routes available for benzothiazole derivatives, which could potentially be applied to the synthesis of 2-methylbenzotriazole analogs.

Molecular Structure Analysis

The molecular structures of various benzothiazole derivatives have been determined using X-ray diffraction. For instance, the structure of 2-amino-6-methylbenzothiazole and its metal complexes with Ag(I) and Cu(II) have been elucidated, revealing the coordination environment of the metal ions and the role of non-covalent interactions in stabilizing the molecular structure . Similarly, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate has been determined, showing the arrangement of the heterocyclic ring system and the participation of the sulfur atom in molecular π-bonding .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is explored in several studies. For example, the synthesis of 2-aroylbenzothiazoles through a redox condensation reaction involving o-halonitrobenzenes, acetophenones, and elemental sulfur has been described, showcasing the role of sulfur as a nucleophile and redox agent . The interaction of benzothiazole derivatives with diiodine has been studied, leading to the formation of charge-transfer complexes and providing insights into the mechanism of action of antithyroid drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are discussed in the context of their potential applications. The luminescent properties of 2-methylenebenzothiazoles indicate their potential use as fluorescent materials . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been investigated, demonstrating the biological relevance of these compounds . Additionally, the analysis of 2-amino-4-methylbenzothiazole by HPLC has been developed, providing a method for the quantitative analysis of this compound .

Scientific Research Applications

Toxicity and Environmental Impact

  • 2-Methylbenzotriazole (MeBT) is part of the benzotriazole class, primarily used as corrosion inhibitors in industrial chemical mixtures. Its toxicity has been studied in different aquatic species, showing significant toxic effects on Microtox bacteria, fathead minnow, and water flea. MeBT showed varying levels of toxicity, with some isomers being more toxic than others (Pillard et al., 2001).

Chemical Analysis and Detection

  • Advanced methods have been developed for the determination of MeBT in various aqueous matrices. Techniques like mixed-mode solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used for precise measurement and analysis of MeBT in different water samples (Carpinteiro et al., 2012).

Environmental Persistence and Treatment

  • The environmental impact of MeBT, particularly its poor biodegradability and persistence in water supplies, has been a subject of concern. Studies have shown that MeBT has low removal efficiencies in conventional water treatment facilities, raising questions about its long-term environmental effects (Dummer, 2014).

Nuclear Magnetic Resonance (NMR) Analysis

  • NMR spectroscopy has been employed to analyze the chemical structure of MeBT. This technique provides detailed information about the molecular structure, aiding in understanding its chemical properties and potential applications (Rondeau et al., 1969).

Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis of MeBT and its derivatives. For instance, the lithiation of 1-methylbenzotriazole and its reaction with various electrophiles have been explored, which is significant for developing new compounds and applications (Katritzky et al., 1994).

Phototransformation Studies

  • The phototransformation of MeBT under UV irradiation has been studied. Factors like pH, salinity, metal species, and humic acid influence the phototransformation process of MeBT, which is essential for understanding its behavior under different environmental conditions (Liu et al., 2021).

Preclinical Evaluation in Antitumor Research

  • MeBT derivatives have been evaluated as antitumor agents. The development of amino acid prodrugs of MeBT derivatives and their preclinical evaluation highlight their potential in cancer treatment (Bradshaw et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life .

properties

IUPAC Name

2-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWORFEDVDWBHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168031
Record name 2H-Benzotriazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzotriazole

CAS RN

16584-00-2
Record name 2H-Benzotriazole, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzotriazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzotriazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzotriazole free base (from above; 155 mg, 0.36 mmol) in CH2Cl2 (2.5 mL) was treated while stirring with etheral diazomethane (2-10 eq.). After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo and the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3)) to afford (36%; 57 mg) 2-N-methyl benzotriazole derivative (Example 169) and (15%; 24 mg) 3-N-methyl benzotriazole (Example 168).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
V Milata, D Ilavský, I Goljer, J Leško… - Collection of …, 1990 - cccc.uochb.cas.cz
… 2-methylbenzotriazole derivatives8 angularly annelated substituted azoloquinolones. This paper presents the preparation of 2-methylbenzotriazole … 4-nitro-2-methylbenzotriazole (II), …
Number of citations: 22 cccc.uochb.cas.cz
M Kamel, S Sherif, MM Kamel - Tetrahedron, 1964 - Elsevier
… Nitration of 2-methylbenzotriazole furnishes a mixture of 2 products namely 2-methyl-S-… It is interesting that the behaviour of 2-methylbenzotriazole upon nitration is different from that of …
Number of citations: 16 www.sciencedirect.com
RE Rondeau, HM Rosenberg, DJ Dunbar - Journal of Molecular …, 1969 - Elsevier
The NMR parameters of 1-methyl- and 2-methylbenzotriazole have been obtained from their high resolution spectra. LAOCOON III was used to iteratively refine the reported chemical …
Number of citations: 9 www.sciencedirect.com
F Borbone, A Tuzi, B Panunzi, S Piotto… - Crystal Growth & …, 2017 - ACS Publications
We report the synthesis of a luminescent N-salicylidene aniline derivative, N-salicylidene-4-amino-2-methylbenzotriazole (1), and the study of its polymorphism and photophysical …
Number of citations: 28 pubs.acs.org
J Catalan, P Perez, J Elguero - The Journal of Organic Chemistry, 1993 - ACS Publications
… at 80 C correspond to the peaks of 2-methylbenzotriazole (2b) at 282, 275, and 269 nm; the peak at 279 nm in compound 1 appears more intense than the peak at 282 nm in compound …
Number of citations: 58 pubs.acs.org
AC Gomes, G Biswas, BP Mukhopadhyay… - Journal of chemical …, 1994 - Springer
The structure of di(2-Methylbenzotriazole) sulphate, (C 7 N 3 H 9 ) 2 SO 4 , has been solved by X-ray diffraction methods. The compound crystallises in triclinic space group P $$\bar 1$…
Number of citations: 3 link.springer.com
F Tomas, JLM Abboud, J Laynez… - Journal of the …, 1989 - ACS Publications
… methylimidazole, 1-methylpyrazole, 1-methylbenzotriazole, and 2-methylbenzotriazole were … The enthalpy of solution, in water, of 2methylbenzotriazole was obtained by the use of a …
Number of citations: 148 pubs.acs.org
M Angeles Monge, E Gutiérrez Puebla… - Journal of …, 1992 - Wiley Online Library
… In summary, compound 2 behaves in solution like a partially protonated 2-methylbenzotriazole. Table 2 shows the geometrical parameters for 2-MeBzTr.HBF,H,O with the numbering …
Number of citations: 3 onlinelibrary.wiley.com
G Alonso, A Contreras, M Fuertes… - Journal of Medicinal …, 1978 - ACS Publications
… /V-oxides, since the oxidationof 1-methyl- or 2-methylbenzotriazole gave the corresponding 1-methyl- or 2-methylbenzotriazole 3-oxide21 but not the corresponding quinone. …
Number of citations: 1 pubs.acs.org
RH Wiley, KH Hussung, J Moffat - Journal of the American …, 1955 - ACS Publications
… ylation of the parent tetrachlorobenzotriazole with methyl sulfate in aqueous alkali and by chlorination of 2-methylbenzotriazole with aqua regia. The stability of 2-methylbenzotriazole to …
Number of citations: 21 pubs.acs.org

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